(Di-tert-butoxycarbonyl)acetylamine
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Overview
Description
(Di-tert-butoxycarbonyl)acetylamine is a compound that is often used in organic synthesis . It is related to the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under various conditions. One method involves stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature . Another method involves heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C . Yet another method involves adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0 °C, then warming to ambient temperature .Molecular Structure Analysis
The molecular structure of (Di-tert-butoxycarbonyl)acetylamine is represented by the formula C12H21NO5 . It is related to the structure of di-tert-butyl dicarbonate, which is a reagent widely used in organic synthesis .Chemical Reactions Analysis
The Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Protection and Deprotection of Amines
The BOC (tert-butoxycarbonyl) group is used to protect amines in synthetic reactions. It is probably the most common amine protecting group in non-peptide chemistry . Di-tert-butyl dicarbonate, BOC2O (also known as di-tert-butyl pyrocarbonate or BOC anhydride), triethylamine (TEA), and tetrahydrofuran (THF) are commonly used to add the BOC group .
Organic Synthesis
Di-tert-butyl dicarbonate is a reagent widely used in organic synthesis . This pyrocarbonate reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .
Peptide Synthesis
The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid). Thus, Boc serves as a protective group, for instance in solid phase peptide synthesis . Boc-protected amines are unreactive to most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .
Dipeptide Synthesis
Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for (Di-tert-butoxycarbonyl)acetylamine are not available in the search results, there is ongoing research into the use of the Boc group in organic synthesis . For example, a recent study reported a sustainable route toward N-Boc amines using a AuCl3/CuI-catalyzed N-tert-butyloxycarbonylation of amines at room temperature .
properties
IUPAC Name |
tert-butyl N-acetyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-8(14)13(9(15)17-11(2,3)4)10(16)18-12(5,6)7/h1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIWBSVVECUGGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167811 |
Source
|
Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1588441-36-4 |
Source
|
Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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